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molecular formula C8H6ClNOS B1621382 4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole CAS No. 54679-74-2

4-(Chloromethyl)-2-(thiophen-2-yl)-1,3-oxazole

Cat. No. B1621382
M. Wt: 199.66 g/mol
InChI Key: UOMYYMAMKHZVSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563577B2

Procedure details

Thiophene-2-carboxamide (0.8 g, 6.29 mmol) and 1,3-dichloropropan-2-one (0.96 g, 7.55 mmol) were heated at 150° C. for 2.5 hours. The dark solid was dissolved in EtOAc and washed with aqueous NaHCO3, then the organic phase was dried over Na2SO4, filtered and evaporated to dryness. The dark brown oil was purified by flash chromatography (Petroleum ether/EtOAc=9/1) to obtain 4-(chloromethyl)-2-(thiophen-2-yl)oxazole (790 mg, 63% yield).
Quantity
0.8 g
Type
reactant
Reaction Step One
Quantity
0.96 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[CH:5]=[CH:4][CH:3]=[C:2]1[C:6]([NH2:8])=[O:7].[Cl:9][CH2:10][C:11](=O)[CH2:12]Cl>CCOC(C)=O>[Cl:9][CH2:10][C:11]1[N:8]=[C:6]([C:2]2[S:1][CH:5]=[CH:4][CH:3]=2)[O:7][CH:12]=1

Inputs

Step One
Name
Quantity
0.8 g
Type
reactant
Smiles
S1C(=CC=C1)C(=O)N
Name
Quantity
0.96 g
Type
reactant
Smiles
ClCC(CCl)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with aqueous NaHCO3
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phase was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The dark brown oil was purified by flash chromatography (Petroleum ether/EtOAc=9/1)

Outcomes

Product
Name
Type
product
Smiles
ClCC=1N=C(OC1)C=1SC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 790 mg
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 62.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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